2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol
Description
Contextualization within Piperidine (B6355638) and Benzamide (B126) Chemical Classes
2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol is a synthetic organic compound that integrates two key pharmacophores: a piperidine ring and a benzamide moiety. The piperidine component is a six-membered heterocyclic amine, consisting of five methylene (B1212753) bridges and one amine bridge. ijnrd.org This saturated heterocycle is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids. ijnrd.orgnih.gov Its chair-like conformation and the ability of its nitrogen atom to be substituted allow for precise three-dimensional arrangements of functional groups, which is crucial for specific interactions with biological targets. wikipedia.org
The benzamide portion of the molecule consists of a benzene (B151609) ring attached to an amide functional group. wikipedia.org Benzamide derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide array of biological activities. walshmedicalmedia.comwalshmedicalmedia.com The amide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules like enzymes and receptors. The aromatic ring can be substituted at various positions to modulate the electronic and steric properties of the molecule, thereby influencing its pharmacological and pharmacokinetic profile. The specific substitution pattern in this compound, with an amino group at the meta-position of the benzoyl ring, further adds to its chemical functionality.
Historical Perspective of Related Scaffolds in Medicinal Chemistry Research
The piperidine scaffold has a long and storied history in chemistry and medicine. The parent compound, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org This discovery opened the door to the exploration of a new class of heterocyclic compounds. Since then, the piperidine motif has been identified in numerous natural alkaloids with potent biological activities, including coniine from poison hemlock and piperine from black pepper. wikipedia.org In modern medicinal chemistry, the piperidine ring is a cornerstone in the design of drugs, found in over 70 commercially available medications. arizona.eduresearchgate.net
The history of benzamides in medicine is also rich, with their therapeutic potential being recognized in the early 20th century. pharmaguideline.com Substituted benzamides were initially investigated for their effects on the central nervous system. A notable example is sulpiride, a benzamide derivative developed in the late 1970s, which demonstrated antipsychotic and antidepressant properties. nih.gov This discovery spurred further research into this class of compounds, leading to the development of other drugs for various conditions. nih.gov The versatility of the benzamide scaffold has made it a valuable component in the design of molecules targeting a wide range of biological pathways. walshmedicalmedia.comwalshmedicalmedia.com
Rationale for Academic Investigation of this compound
The academic investigation of a molecule like this compound is driven by the principle of molecular hybridization, where known pharmacophores are combined to create new chemical entities with potentially enhanced or novel biological activities. The piperidine ring serves as a versatile scaffold, and the introduction of substituents is a common strategy in medicinal chemistry to fine-tune the biological and pharmacological properties of a molecule. rsc.org The specific substitution pattern in this compound, with an ethanol (B145695) group at the 2-position and a 3-aminobenzoyl group at the 1-position of the piperidine ring, creates a unique three-dimensional structure with multiple points for potential interaction with biological targets.
The aminobenzamide moiety is a well-established pharmacophore with a diverse range of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov The presence of the amino group can influence the electronic properties of the benzamide and provide an additional site for hydrogen bonding. By attaching this moiety to the piperidine scaffold, researchers can explore new regions of chemical space and potentially create compounds with improved potency, selectivity, or pharmacokinetic properties. The rationale, therefore, lies in the potential for synergistic or novel pharmacological effects arising from the combination of these two privileged scaffolds.
Overview of Research Domains Applicable to the Chemical Compound
Given the pharmacological profiles of its constituent piperidine and benzamide moieties, this compound and its analogs could be of interest in several research domains.
Table 1: Potential Research Domains for this compound
| Research Domain | Rationale based on Constituent Scaffolds |
|---|---|
| Oncology | Benzamide derivatives have shown promise as anticancer agents, and piperidine-containing compounds are also being investigated for their antitumor properties. walshmedicalmedia.comnih.govresearchgate.net |
| Neuropharmacology | Substituted benzamides are used as antipsychotic and antidepressant medications, while many piperidine-based drugs target the central nervous system. ijnrd.orgnih.gov |
| Infectious Diseases | Both piperidine and benzamide derivatives have been reported to possess antimicrobial and antifungal activities. researchgate.netnanobioletters.com |
| Inflammation and Pain | Certain benzamide and piperidine analogs have demonstrated analgesic and anti-inflammatory properties. ijnrd.orgwalshmedicalmedia.com |
The diverse biological activities associated with both piperidine and benzamide scaffolds suggest that hybrid molecules like this compound are promising candidates for screening in a variety of therapeutic areas. Further research would be necessary to elucidate the specific biological targets and pharmacological effects of this particular compound.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Piperidine |
| Benzamide |
| Piperine |
| Coniine |
Structure
3D Structure
Properties
IUPAC Name |
(3-aminophenyl)-[2-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-5-3-4-11(10-12)14(18)16-8-2-1-6-13(16)7-9-17/h3-5,10,13,17H,1-2,6-9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKAJYDEDQMVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 1 3 Aminobenzoyl Piperidin 2 Yl Ethan 1 Ol
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of the target molecule, 2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol, reveals two primary disconnections. The most logical disconnection is at the amide bond, separating the 2-(piperidin-2-yl)ethan-1-ol core from the 3-aminobenzoyl moiety. This approach simplifies the synthesis into two main stages: the preparation of the piperidine (B6355638) core and its subsequent acylation.
Development and Optimization of Synthetic Pathways for the Piperidine Core
Synthesis of 2-Piperidineethanol (B17955) Precursors
The most common and industrially viable method for the synthesis of 2-piperidineethanol is the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine (B196109). nih.gov This reaction involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine ring. Various catalysts can be employed for this transformation, with platinum and palladium-based catalysts being particularly effective. The reaction conditions, such as hydrogen pressure, temperature, and solvent, are optimized to ensure high yield and selectivity.
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) |
| Platinum oxide | Ethanol (B145695)/Acetic acid | Room Temperature | 50-100 | >90 |
| Palladium on carbon | Water/Methanol | 50-100 | 500-1000 | High |
| Rhodium on carbon | Ethanol | 50-80 | 500-1000 | High |
This table presents typical conditions and yields for the hydrogenation of 2-(2-hydroxyethyl)pyridine.
Functionalization of the Piperidine Ring
Further functionalization of the piperidine ring, if required, can be achieved through various chemical transformations. The secondary amine of 2-piperidineethanol is a nucleophilic center and can undergo reactions such as alkylation, arylation, and acylation. The hydroxyl group of the ethanol side chain can also be modified, for instance, through esterification or etherification, to introduce diverse functionalities. Protecting groups, such as tert-butyloxycarbonyl (Boc), are often employed to selectively protect the piperidine nitrogen during these transformations, allowing for controlled functionalization.
Introduction and Modification of the 3-Aminobenzoyl Moiety
The final stage of the synthesis involves the introduction of the 3-aminobenzoyl group onto the piperidine nitrogen. This is typically achieved through an acylation reaction.
Acylation Reactions at the Piperidine Nitrogen
The acylation of 2-(piperidin-2-yl)ethan-1-ol with a suitable 3-aminobenzoyl derivative is a key step. A common strategy involves the use of 3-nitrobenzoyl chloride as the acylating agent. The nitro group serves as a precursor to the desired amino group and is stable under the acylation conditions. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid formed during the reaction.
The resulting intermediate, 2-[1-(3-nitrobenzoyl)piperidin-2-yl]ethan-1-ol, can then be subjected to a reduction reaction to convert the nitro group to an amino group. Common reducing agents for this transformation include tin(II) chloride, iron in acidic media, or catalytic hydrogenation using catalysts like palladium on carbon.
| Acylating Agent | Base | Solvent | Reaction Time (h) |
| 3-Nitrobenzoyl chloride | Triethylamine | Dichloromethane | 2-4 |
| 3-Nitrobenzoyl chloride | Pyridine | Tetrahydrofuran | 3-6 |
This table illustrates typical conditions for the N-acylation of 2-piperidineethanol.
Stereoselective Synthesis Approaches for Chiral Centers
The target molecule, this compound, possesses a chiral center at the C2 position of the piperidine ring. For the synthesis of enantiomerically pure compounds, stereoselective methods are required. There are two primary approaches to achieve this:
Chiral Resolution: The racemic 2-piperidineethanol can be resolved into its individual enantiomers using chiral resolving agents, such as tartaric acid or camphorsulfonic acid. google.com This classical method involves the formation of diastereomeric salts that can be separated by fractional crystallization. Enzymatic kinetic resolution is another powerful technique for separating the enantiomers of 2-piperidineethanol. nih.govnih.gov
Asymmetric Synthesis: Asymmetric hydrogenation of 2-(2-hydroxyethyl)pyridine using chiral catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, can directly yield enantiomerically enriched 2-piperidineethanol. nih.govthieme-connect.com This approach is often more efficient as it avoids the loss of 50% of the material inherent in classical resolution methods.
The choice of a specific stereoselective strategy depends on factors such as the desired enantiomeric purity, scalability, and cost-effectiveness of the process.
Advanced Chemical Reactions and Derivatization Strategies
The reactivity of this compound is dictated by the interplay of its primary aromatic amine and primary alcohol functionalities. These groups serve as key handles for derivatization, enabling the generation of a wide array of analogs through strategic chemical transformations.
Regioselective and Chemoselective Transformations
The presence of multiple reactive sites—the nucleophilic aromatic amine and the primary alcohol—necessitates a high degree of control to achieve selective transformations. Chemoselectivity, the ability to react with one functional group in the presence of another, is paramount in derivatizing this molecule.
The primary aromatic amine is a potent nucleophile and readily participates in reactions such as acylation and sulfonylation. For instance, selective N-acylation can be achieved by reacting the compound with an acylating agent like benzoyl chloride under controlled conditions. By carefully managing the reaction environment, such as temperature and the choice of solvent, the reaction can be directed to favor the formation of an amide at the aromatic amine over esterification of the alcohol. google.com The greater nucleophilicity of the amine compared to the alcohol allows for this selectivity.
Conversely, transformations targeting the primary alcohol, such as oxidation to an aldehyde or carboxylic acid, or its conversion into an ether or ester, require the protection of the more reactive amine group. A common strategy involves the use of a suitable protecting group for the amine, such as a tert-butyloxycarbonyl (Boc) group, before proceeding with the modification of the alcohol. Following the desired transformation, the protecting group can be removed to regenerate the free amine.
Derivatization reactions are crucial for various applications, including enhancing analytical detection. For example, derivatizing agents are often used to improve the ultraviolet (UV) absorption of molecules like 3-aminopiperidine, a related structural motif, to increase detection sensitivity in High-Performance Liquid Chromatography (HPLC). google.comgoogle.com Such principles of derivatization are directly applicable to this compound to facilitate its characterization and quantification.
The table below summarizes potential selective derivatization reactions for the title compound based on established chemical principles.
| Functional Group Targeted | Reaction Type | Typical Reagents | Potential Product |
|---|---|---|---|
| Primary Aromatic Amine | Acylation | Acetyl Chloride, Acetic Anhydride | N-(3-(2-(2-hydroxyethyl)piperidine-1-carbonyl)phenyl)acetamide |
| Primary Aromatic Amine | Sulfonylation | Tosyl Chloride, Mesyl Chloride | N-(3-(2-(2-hydroxyethyl)piperidine-1-carbonyl)phenyl)benzenesulfonamide |
| Primary Alcohol | Esterification (with prior amine protection) | Acetic Anhydride, Pyridine | (1-(3-aminobenzoyl)piperidin-2-yl)ethyl acetate |
| Primary Alcohol | Oxidation (with prior amine protection) | PCC, DMP | 2-[1-(3-aminobenzoyl)piperidin-2-yl]acetaldehyde |
Multi-Component Reactions for Analog Generation
While specific examples of multi-component reactions (MCRs) directly involving this compound are not extensively documented in publicly available literature, its structure lends itself to such strategies for rapid analog generation. MCRs, where three or more reactants combine in a single synthetic operation to form a new product containing portions of all components, are highly efficient in creating molecular diversity.
The primary aromatic amine functionality could, for instance, serve as the amine component in the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate a complex peptide-like scaffold. The utility of piperidine-containing scaffolds in diversity-oriented synthesis is well-established, where functional handles are exploited to build complex molecular libraries. unimi.it
Analysis of Reaction Mechanisms and Kinetic Studies
Detailed mechanistic and kinetic studies specifically for reactions involving this compound are not widely available in peer-reviewed literature. Such studies are typically conducted for fundamental chemical reactions or for optimizing large-scale industrial processes. However, the mechanisms of its reactions can be inferred from well-established principles of organic chemistry.
For example, the chemoselective acylation of the aromatic amine with benzoyl chloride would follow a standard nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine would attack the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the chloride leaving group would yield the corresponding amide. The rate of this reaction would be influenced by factors such as the concentration of reactants, solvent polarity, and temperature.
Kinetic studies would be necessary to quantify the relative reactivity of the amine versus the alcohol under various conditions, providing valuable data for optimizing reaction selectivity and yield. Such analyses would involve monitoring the reaction progress over time using techniques like HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy to determine rate constants and reaction orders.
Advanced Structural Elucidation and Conformational Analysis of 2 1 3 Aminobenzoyl Piperidin 2 Yl Ethan 1 Ol
High-Resolution Spectroscopic Characterization
A complete spectroscopic characterization is fundamental to confirming the molecular structure and understanding the electronic environment of the atoms within 2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol. However, no experimental spectroscopic data has been reported.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY)
There are no published ¹H or ¹³C NMR spectra for this compound. Advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY, which are essential for unambiguous assignment of proton and carbon signals and for providing insights into the molecule's three-dimensional structure and conformational dynamics in solution, have not been performed or reported.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Experimental Infrared (IR) and Raman spectra for this compound are not available. These vibrational spectroscopy techniques are crucial for identifying the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine, the O-H stretch of the alcohol, the C=O stretch of the amide, and various C-H and C-N vibrations.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
While a monoisotopic mass of 248.1525 g/mol can be calculated for the molecular formula C14H20N2O2, no experimental High-Resolution Mass Spectrometry (HRMS) data has been published. HRMS is critical for confirming the elemental composition of the molecule with high accuracy.
X-ray Crystallography for Solid-State Structure Determination
The definitive three-dimensional arrangement of atoms in the solid state, as determined by single-crystal X-ray crystallography, remains unknown for this compound.
Crystal Packing and Intermolecular Interactions
Without a crystal structure, analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding involving the amine, hydroxyl, and amide functionalities, cannot be conducted.
Absolute Configuration Assignment (if chiral)
The 2-position of the piperidine (B6355638) ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. However, as no synthesis of this compound has been reported, it is not known whether it has been prepared as a racemate or as a single enantiomer. X-ray crystallography of a single crystal would be the definitive method for determining the absolute configuration if a chiral resolution has been performed.
Conformational Analysis and Dynamics
The conformational preferences and dynamic behavior of this compound are critical to understanding its molecular interactions. The molecule's flexibility is largely centered around the piperidine ring and the rotatable bonds of its substituents.
Rotational Isomerism and Tautomeric Considerations
Rotational Isomerism:
The rotation around the N-C(O) amide bond of the 3-aminobenzoyl group is hindered due to the partial double bond character of the C-N bond. This restricted rotation gives rise to rotational isomers, often referred to as rotamers. Studies on analogous N-benzoylated piperazines have shown that the energy barrier for this rotation is significant, with activation energies typically ranging from 56 to 80 kJ/mol. This suggests that at room temperature, the interconversion between these rotamers may be slow on the NMR timescale, potentially leading to the observation of distinct sets of signals for each conformer.
Tautomeric Considerations:
The 3-aminobenzoyl moiety of the molecule presents the possibility of tautomerism. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For this compound, two primary types of tautomerism can be considered: amide-imidic acid tautomerism and imine-enamine tautomerism.
Amide-Imidic Acid Tautomerism: The amide group can exist in equilibrium with its imidic acid tautomer. Theoretical and experimental studies on similar benzamide (B126) systems have shown that the amide form is generally the more stable tautomer. The equilibrium can be influenced by substituent effects on the benzene (B151609) ring. For the subject compound, the equilibrium is expected to strongly favor the amide form.
The predominant species in solution and biological systems is overwhelmingly the amide tautomer.
Influence of Substituents on Preferred Conformations
The conformational equilibrium of the piperidine ring, which typically exists in a chair conformation, is significantly influenced by its substituents. In this compound, both the N-(3-aminobenzoyl) group and the 2-(ethan-1-ol) group play crucial roles in determining the preferred conformation.
The N-(3-Aminobenzoyl) Group:
The presence of an N-acyl group, such as the 3-aminobenzoyl group, introduces planar character to the nitrogen atom due to resonance with the carbonyl group. This planarity leads to a phenomenon known as pseudoallylic strain (or A1,3 strain) when a substituent is present at the C2 position of the piperidine ring. To alleviate the steric clash between the acyl group and the C2 substituent, the substituent at the C2 position strongly prefers an axial orientation. Computational studies on N-acylpiperidines have shown a significant energetic preference for the axial conformer, with ΔG values reported to be as high as -3.2 kcal/mol. This strong preference for the axial conformation of the 2-substituent is a defining structural feature of this class of molecules.
The 2-(Ethan-1-ol) Group:
The 2-(ethan-1-ol) substituent is therefore expected to predominantly occupy an axial position on the piperidine chair. This axial orientation minimizes the pseudoallylic strain. Furthermore, the hydroxyl group of the ethan-1-ol side chain has the potential to form an intramolecular hydrogen bond with the carbonyl oxygen of the benzoyl group. Such an interaction, if geometrically favorable, would further stabilize the axial conformation. The likelihood of this hydrogen bond formation depends on the rotational state around the C2-C(ethanol) and N-C(O) bonds.
The following table summarizes the expected conformational preferences based on theoretical calculations and experimental data from analogous systems.
| Conformer Description | 2-(ethan-1-ol) Position | Relative Energy (kcal/mol) | Key Dihedral Angles (°) (Illustrative) |
| Chair - Axial | Axial | 0 (most stable) | H2-C2-C3-H3ax ≈ 180 |
| Chair - Equatorial | Equatorial | +2.0 to +3.5 | H2-C2-C3-H3eq ≈ 60 |
| Twist-Boat | Pseudo-axial | +1.5 to +2.5 | Varies |
Note: The relative energy values and dihedral angles are illustrative and based on data for analogous N-acyl-2-substituted piperidines. Specific values for the title compound would require dedicated computational or experimental analysis.
The following interactive table provides a more detailed look at the key structural parameters that define the low-energy conformations of this compound, based on findings for structurally related molecules.
| Parameter | Chair (Axial 2-substituent) | Chair (Equatorial 2-substituent) |
|---|---|---|
| Relative Stability | Most Stable | Less Stable |
| Pseudoallylic Strain (A1,3) | Minimized | Significant |
| Potential for Intramolecular H-Bond | Possible | Less Likely |
| C6-N1-C(O)-O | ~0° or ~180° | ~0° or ~180° |
| N1-C2-C(ethanol)-O(ethanol) | Gauche or Anti | Gauche or Anti |
Computational Chemistry Investigations of 2 1 3 Aminobenzoyl Piperidin 2 Yl Ethan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and preferred geometry of a molecule. These methods solve the Schrödinger equation for a given arrangement of atoms, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netrsc.org For 2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol, DFT is used to perform geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule.
The optimization process begins with an initial guess of the molecular structure and iteratively adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy. This calculation would likely show that the piperidine (B6355638) ring adopts a stable chair conformation, which is typical for such six-membered rings. wikipedia.org The substituents—the 3-aminobenzoyl group at the nitrogen and the ethanol (B145695) group at the C2 position—will have specific spatial orientations to minimize steric hindrance. The geometry of the amide bond is of particular interest, as it is expected to be nearly planar due to resonance.
The electronic structure analysis provides insights into the distribution of electrons across the molecule. The presence of electronegative atoms like oxygen and nitrogen results in a non-uniform charge distribution, creating polar regions within the molecule. This polarity is critical for understanding intermolecular interactions.
Table 1: Predicted Optimized Geometric Parameters from DFT Calculations
| Parameter | Atoms Involved | Predicted Value | Comment |
|---|---|---|---|
| Bond Length | C=O (Amide) | ~1.24 Å | Typical double bond character. |
| Bond Length | C-N (Amide) | ~1.35 Å | Partial double bond character due to resonance. |
| Bond Angle | O=C-N (Amide) | ~122° | Consistent with sp² hybridization. |
| Dihedral Angle | C-C-N-C (Piperidine Ring) | ~55-60° | Characteristic of a chair conformation. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap suggests higher stability and lower chemical reactivity. youtube.comnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-aminobenzoyl group. The amino group and the aromatic ring are strong electron-donating regions, making them the likely location of the highest energy electrons. Conversely, the LUMO is anticipated to be centered on the benzoyl portion of the molecule, particularly the carbonyl group, which acts as an electron-accepting region.
The analysis of these orbitals helps predict how the molecule will interact with other chemical species. The HOMO region is susceptible to attack by electrophiles, while the LUMO region is the likely site for nucleophilic attack.
Table 2: Predicted Frontier Orbital Energies
| Orbital | Predicted Energy (eV) | Primary Location |
|---|---|---|
| HOMO | -6.2 eV | 3-Aminophenyl ring |
| LUMO | -1.5 eV | Benzoyl group (C=O) |
| HOMO-LUMO Gap | 4.7 eV | - |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using colors to indicate different electrostatic potential values. MEP maps are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov
In the MEP map of this compound, distinct regions of varying potential would be visible:
Negative Potential (Red/Yellow): These electron-rich areas are concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen of the amino group. These sites are prone to interacting with positive charges or electrophiles.
Positive Potential (Blue): These electron-poor regions are typically found around the hydrogen atoms, especially the hydroxyl proton and the amine protons. These areas are susceptible to attack by nucleophiles.
Neutral Potential (Green): The carbon backbone of the piperidine ring and the aromatic ring would show a more neutral potential.
This map provides a clear picture of the molecule's reactive sites and is instrumental in predicting intermolecular interactions, such as hydrogen bonding.
Table 3: Predicted Molecular Electrostatic Potential Regions
| Region | Associated Atoms | Predicted Potential | Interaction Type |
|---|---|---|---|
| Most Negative | Carbonyl Oxygen (C=O) | Strongly Negative | Hydrogen Bond Acceptor, Nucleophilic Site |
| Negative | Hydroxyl Oxygen (-OH), Amino Nitrogen (-NH₂) | Negative | Hydrogen Bond Acceptor |
| Most Positive | Hydroxyl Hydrogen (-OH) | Strongly Positive | Hydrogen Bond Donor, Electrophilic Site |
| Positive | Amine Hydrogens (-NH₂) | Positive | Hydrogen Bond Donor |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility. researchgate.netresearchgate.net
Conformational Search and Energy Landscapes
Due to the presence of several single bonds, this compound can exist in multiple conformations. A conformational search is a computational procedure used to identify the various low-energy shapes (conformers) the molecule can adopt. This is typically done by systematically rotating the molecule's rotatable bonds and calculating the energy of each resulting structure.
The key rotatable bonds in this molecule include the C-N amide bond, the bond connecting the benzoyl group to the piperidine ring, and the bonds within the ethanol side chain. The results of a conformational search are often visualized as an energy landscape, a plot that shows the molecule's energy as a function of its geometry. The valleys in this landscape correspond to stable, low-energy conformers. For N-acylpiperidines, there is often a preference for the 2-substituent to be in an axial orientation due to pseudoallylic strain. nih.gov
Table 4: Key Dihedral Angles for a Hypothetical Low-Energy Conformer
| Dihedral Angle | Atoms Defining the Angle | Predicted Value (Degrees) | Significance |
|---|---|---|---|
| ω (Amide) | C(ring)-N-C=O | ~180° | Indicates a largely trans (planar) amide bond. |
| φ | N-C(ring)-C(side chain)-O | ~60° | Orientation of the ethanol side chain relative to the ring. |
| ψ | C(aromatic)-C(=O)-N-C(ring) | ~30° | Rotation of the benzoyl group relative to the piperidine. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a "movie" of how a molecule moves over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal the dynamic behavior of this compound in a simulated environment, such as in a solvent like water.
An MD simulation could be used to study:
Conformational Stability: To see if the molecule remains in its initial low-energy conformation or if it transitions between different shapes. The root-mean-square deviation (RMSD) of the atomic positions over time is often used to measure this stability.
Flexibility: To identify which parts of the molecule are rigid and which are flexible. The ethanol side chain and the aminobenzoyl group are expected to show higher flexibility compared to the piperidine ring.
Solvent Interactions: To observe how the molecule interacts with surrounding water molecules. The simulation would likely show the formation of stable hydrogen bonds between the molecule's hydroxyl, amine, and carbonyl groups and the water molecules, which is crucial for its solubility and biological interactions.
Table 5: Hypothetical Observations from a 100 ns MD Simulation in Water
| Analysis Metric | Observation | Interpretation |
|---|---|---|
| RMSD of Backbone | Low and stable (~1.5 Å) | The piperidine ring maintains a stable chair conformation. |
| RMSF of Side Chains | Higher fluctuations in the ethanol and aminobenzoyl groups | These regions of the molecule are flexible. |
| Hydrogen Bond Analysis | Average of 3-4 persistent H-bonds with water | Strong interaction with the solvent, indicating good water solubility. |
| Radial Distribution Function | High peaks for water around -OH, -NH₂, and C=O groups | These functional groups are the primary sites for hydration. |
In Silico Prediction of Chemical Reactivity and Properties
No specific studies detailing the in silico prediction of chemical reactivity and properties for this compound are available in the public domain. Such studies would typically involve quantum chemical calculations to determine electronic properties like HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and reactivity descriptors.
Pharmacological and Biological Research of 2 1 3 Aminobenzoyl Piperidin 2 Yl Ethan 1 Ol Pre Clinical Focus
In Vitro Biological Activity Profiling
The in vitro evaluation of piperidine (B6355638) derivatives reveals a broad spectrum of biological activities, largely dependent on the specific substitutions on the piperidine and benzoyl rings.
Receptor Binding Studies and Target Identification
The benzoylpiperidine scaffold is recognized as a privileged structure in medicinal chemistry, frequently interacting with neurotransmitter receptors. mdpi.com Studies on various analogs have identified significant binding affinities for several key receptors in the central nervous system.
Serotonin (B10506) (5-HT) Receptors: Numerous benzoylpiperidine derivatives have been identified as potent ligands for serotonin receptors, particularly the 5-HT2A and 5-HT1A subtypes. mdpi.com For example, certain 4-(p-fluorobenzoyl)piperidine derivatives bind to 5-HT2A receptors with high affinity, showing IC50 values in the low nanomolar range (1.1 to 2.4 nM). mdpi.com The affinity for these receptors suggests potential applications in treating neurological and psychiatric disorders. mdpi.com
Sigma (σ) Receptors: The piperidine moiety is a critical structural element for binding to sigma receptors (σ1 and σ2). nih.gov Various piperidine derivatives have shown high affinity and selectivity for the σ1 receptor, which is implicated in pain, neurodegeneration, and cancer. nih.govnih.govresearchgate.net One study identified a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative with a Ki value of 0.96 nM for the σ1 receptor and a 96-fold selectivity over the σ2 subtype. nih.gov
Other Receptors: Depending on their structural modifications, piperidine compounds have also shown affinity for dopamine (B1211576) (D2) and histamine (B1213489) (H3) receptors, highlighting the scaffold's versatility. mdpi.comnih.gov
| Receptor Target | Compound Class/Example | Finding |
| 5-HT2A Receptor | 4-(p-fluorobenzoyl)piperidine derivative | IC50 = 1.1 nM |
| σ1 Receptor | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Ki = 0.96 nM |
| σ1 Receptor | Piperidine derivative 5 | Ki = 3.64 nM |
| σ1 Receptor | Piperidine derivative 11 | Ki = 4.41 nM |
Enzyme Inhibition Assays (e.g., GLS1, COX-1/2, SHP2)
While direct data for "2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol" is unavailable, research on structurally similar molecules points toward potential enzyme-inhibitory activities.
Glutaminase (B10826351) 1 (GLS1) Inhibition: A series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, which share the piperidine-ethanol core, have been developed as selective GLS1 inhibitors. nih.gov One potent derivative, compound 24y, demonstrated an IC50 value of 68 nM for GLS1 and exhibited over 220-fold selectivity against the GLS2 isoform. nih.gov GLS1 is a key enzyme in cancer cell metabolism, making its inhibitors promising therapeutic candidates. nih.gov
Src Homology-2 Domain-containing Protein Tyrosine Phosphatase-2 (SHP2) Inhibition: SHP2 is a non-receptor protein tyrosine phosphatase that has become a target for cancer therapy. researchgate.netnih.gov While specific benzoylpiperidines have not been highlighted as primary SHP2 inhibitors, various heterocyclic compounds are under investigation. For instance, novel triazoloquinazolinone derivatives have shown inhibitory activity against the SHP2 protein enzyme. researchgate.net Given the broad screening of chemical libraries against this target, it is plausible that certain piperidine derivatives could interact with SHP2. nih.govnih.gov
Cell-Based Assays for Mechanistic Investigations (e.g., antiproliferative, anti-inflammatory in cell lines)
The therapeutic potential of piperidine-based compounds is often explored through cell-based assays, which have demonstrated significant antiproliferative and anti-inflammatory effects.
Antiproliferative Activity: The piperidine scaffold is a common feature in molecules with anticancer properties. nih.gov
One study on synthetic amide alkaloid derivatives found that 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine was the most active analog against the multidrug-resistant (MDR) KBvin tumor cell line, with an IC50 of 4.94 µM. nih.govnih.gov
Another series of N-(piperidine-4-yl)benzamide derivatives showed potent antitumor activity against the HepG2 hepatocarcinoma cell line, with one compound exhibiting an IC50 value of 0.25 μM. researchgate.net
Aminoethyl-substituted piperidines have also been shown to inhibit the growth of human non-small cell lung cancer cells (A427) and androgen-negative human prostate cancer cells (DU145). researchgate.net
Anti-inflammatory Activity: Various piperidine derivatives have been evaluated for their ability to modulate inflammatory responses.
In one study, novel piperazine (B1678402) derivatives (structurally related to piperidines) demonstrated noteworthy anti-inflammatory activity by inhibiting nitrite (B80452) production by up to 39.42% and TNF-α generation by up to 56.97% in a dose-dependent manner. nih.gov
Other research has shown that 4-benzylpiperidine (B145979) derivatives possess anti-inflammatory properties by inhibiting heat-induced albumin denaturation. irjpms.com
| Assay Type | Cell Line | Compound Class/Example | Key Finding |
| Antiproliferative | KBvin (MDR) | 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine | IC50 = 4.94 µM |
| Antiproliferative | HepG2 | N-(piperidine-4-yl)benzamide derivative | IC50 = 0.25 µM |
| Anti-inflammatory | (Not specified) | Piperazine derivative PD-1 | 56.97% inhibition of TNF-α |
Modulation of Cellular Pathways and Signaling Cascades
The biological effects observed in cell-based assays are underpinned by the modulation of specific intracellular signaling pathways.
Apoptosis Induction: Piperidine and its derivatives have been shown to induce apoptosis in cancer cells by activating the caspase pathway. researchgate.net Research on N-(piperidine-4-yl)benzamide derivatives in HepG2 cells revealed that a potent compound enhanced the expression of tumor suppressor proteins p21 and p53, leading to cell cycle arrest. researchgate.net
Cancer Signaling Pathways: Piperine (B192125) and piperidine have been reported to regulate key signaling pathways involved in cancer development, including STAT-3, NF-κB, and PI3K/AKT. nih.govresearchgate.net The GLS1 inhibitor analog, 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol, was found to function on the mitochondria GLS1 pathway, leading to the upregulation of reactive oxygen species (ROS) levels. nih.gov
In Vivo Pharmacological Evaluation in Animal Models
Following promising in vitro results, lead compounds from the broader piperidine class are often advanced to in vivo studies to establish proof-of-concept in relevant disease models.
Proof-of-Concept Studies in Relevant Disease Models (e.g., xenograft tumor models, Chagas disease models)
Xenograft Tumor Models:
A potent GLS1 inhibitor analog, compound 24y, which shares the piperidine-ethanol structure, demonstrated antitumor activity in A549 and HCT116 xenograft tumor models. nih.gov Oral administration resulted in tumor growth inhibitions of 40.9% and 42.0%, respectively. nih.gov This provides in vivo evidence for the anticancer potential of this structural class. nih.gov
Chagas Disease Models:
Chagas disease, caused by the parasite Trypanosoma cruzi, is another area where piperidine-related structures have been investigated. nih.gov A series of disubstituted piperazines (a related heterocyclic amine) was identified with potent anti-parasitic activity. nih.gov A lead compound from this series, when tested in an acute Chagas disease mouse efficacy study, showed a reduction in parasite burden compared to the vehicle group. nih.gov While not a piperidine, this highlights the potential of similar six-membered heterocyclic scaffolds in developing treatments for this neglected tropical disease. nih.govuantwerpen.bemdpi.com
Pharmacodynamic Endpoints and Biomarker Modulation in Animals
The pharmacodynamic effects of piperidine derivatives are diverse, ranging from central nervous system (CNS) activity to anticancer and anti-inflammatory properties. ajchem-a.comijnrd.org For a compound like this compound, its N-benzoylpiperidine structure suggests a high likelihood of activity within the CNS.
CNS Activity: The 4-(benzoyl)piperidine fragment, in particular, is a well-established pharmacophore for targeting serotoninergic and dopaminergic receptors. mdpi.com Analogues are frequently evaluated in animal models for antipsychotic, antidepressant, or anxiolytic potential. Pharmacodynamic endpoints in such studies typically include behavioral assessments like locomotor activity, performance in forced swim tests, or conditioned avoidance response tests. For instance, selective M2 muscarinic receptor antagonists based on a piperidinyl piperidine scaffold have been shown to significantly enhance acetylcholine (B1216132) release in the brains of rats, a key biomarker for potential cognitive enhancement. nih.gov
Biomarker Modulation: Depending on its specific receptor targets, this compound could modulate various biomarkers. If it acts as a cholinesterase inhibitor, a property seen in some N-benzylpiperidine derivatives, it would be expected to increase acetylcholine levels in the cerebral cortex and hippocampus. nih.gov Should it target monoamine receptors, changes in the levels of dopamine, serotonin, or their metabolites (e.g., HVA, 5-HIAA) in brain tissue or cerebrospinal fluid (CSF) would be relevant biomarkers to assess its in vivo activity. nih.gov
Receptor Occupancy Studies in Animal Brains (if applicable)
Receptor occupancy (RO) studies are critical in CNS drug development to establish the relationship between the dose of a drug, its concentration at the target receptor, and the resulting pharmacological effect. nih.gov While no specific RO studies for this compound have been published, the methodology can be described in the context of its likely targets.
Given that the benzoylpiperidine scaffold is crucial for affinity at 5-HT₂ₐ and D₂ receptors, it is plausible that this compound would bind to these targets. mdpi.com To confirm this in vivo, a radiolabeled version of the compound (e.g., with ³H or ¹¹C) would be synthesized. Animal subjects, typically rodents or non-human primates, would be administered the radioligand. The degree of receptor occupancy in specific brain regions (such as the striatum for D₂ receptors or the cortex for 5-HT₂ₐ receptors) would be measured using techniques like positron emission tomography (PET) for in vivo imaging or ex vivo autoradiography of brain sections. These studies help determine the concentration of the drug required to occupy a certain percentage of receptors to elicit a therapeutic effect (EC₅₀), providing a vital link between pharmacokinetics and pharmacodynamics. nih.gov
Structure-Activity Relationship (SAR) Studies on this compound and its Derivatives
The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and its N-acyl moiety. researchgate.netresearchgate.net The following sections explore the probable SAR based on extensive studies of related analogues.
The piperidine ring serves as a versatile scaffold that can be modified to optimize pharmacological activity. nih.gov In the parent compound, the 2-(ethan-1-ol) substituent is a key feature.
2-(Ethan-1-ol) Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming key interactions within a receptor's binding pocket. Its presence also increases polarity, which can influence solubility and pharmacokinetic properties.
Ring Conformation and Stereochemistry: The substituent at the C2 position creates a chiral center. The stereochemistry (R vs. S) is often critical for activity, as enantiomers can exhibit different binding affinities and functional effects at their biological targets.
Additional Substituents: The introduction of other groups on the piperidine ring (e.g., at the C3, C4, or C5 positions) would likely modulate activity. For example, incorporating small alkyl groups could enhance lipophilicity and van der Waals interactions, while adding fluoro groups could block sites of metabolism and potentially increase binding affinity. mdpi.com Studies on piperidine-3-carboxamide derivatives showed that the piperidine ring size was crucial, with smaller rings like pyrrolidine (B122466) leading to decreased activity. nih.gov
| Modification to Piperidine Ring | Predicted Impact on Activity | Rationale |
| Removal of 2-(ethan-1-ol) group | Likely decrease in potency | Loss of potential hydrogen bonding interactions with the target receptor. |
| Inversion of stereocenter at C2 | Potential change in affinity/efficacy | Enantiomers may fit differently into the chiral binding pocket of the receptor. |
| Addition of a methyl group at C4 | May increase or decrease activity | Could enhance binding through hydrophobic interactions or cause steric hindrance, depending on the target. |
| Replacement of ring with Pyrrolidine | Likely decrease in activity | Smaller ring size alters the spatial orientation of substituents, potentially disrupting optimal binding. nih.gov |
The N-acyl group is a critical determinant of a ligand's interaction with its target. For N-benzoyl piperidines, modifications to the benzoyl ring significantly influence potency and selectivity. mdpi.com
Position of the Amino Group: The amino group is in the meta (3-position) in the parent compound. Moving it to the ortho (2-position) or para (4-position) would alter the electronic distribution and steric profile of the ring. SAR studies on related benzoylpiperidines have shown that para-substitution often leads to a substantial increase in activity. nih.gov
Substitution on the Amino Group: N-alkylation (e.g., N-methyl, N-ethyl) of the amino group would increase lipophilicity and remove a hydrogen bond donor, which could either increase or decrease binding affinity depending on the specific interactions within the receptor pocket.
| Modification to Aminobenzoyl Moiety | Predicted Impact on Activity | Rationale |
| Moving -NH₂ to para-position | Potential increase in potency | In similar series, para-substitution has been shown to enhance activity at certain targets like cholinesterases. nih.gov |
| Moving -NH₂ to ortho-position | Potential decrease in activity | May introduce steric hindrance with the piperidine ring, forcing an unfavorable conformation. |
| N-methylation of the amino group | Activity change is target-dependent | Increases lipophilicity and removes a hydrogen bond donor; could enhance activity if the H-bond is not critical. nih.gov |
| Replacing -NH₂ with -NO₂ (nitro) | Likely alters receptor selectivity | Significantly changes the electronic properties of the benzoyl ring from electron-donating to strongly electron-withdrawing. |
Bioisosterism, the replacement of a functional group with another that retains similar physical or chemical properties, is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.gov
Amide Isosteres: The central amide bond could be replaced with other groups to modulate stability and binding. Common bioisosteres for an amide include reverse amides, ureas, sulfonamides, or thioamides. nih.govchigroup.site For example, replacing the carbonyl (C=O) with a thiocarbonyl (C=S) to form a thioamide would alter the hydrogen bonding capacity and electronic character.
Aromatic Ring Isosteres: The phenyl ring of the aminobenzoyl group can be replaced with various five- or six-membered heteroaromatic rings, such as pyridine (B92270), thiophene (B33073), or pyrazole. mdpi.com This strategy alters the electronic profile, introduces potential new hydrogen bonding vectors (e.g., the pyridine nitrogen), and can modify the metabolic profile of the compound.
Piperidine Isosteres: The piperidine ring itself can be replaced with other saturated heterocycles. enamine.net Replacing it with a smaller ring like pyrrolidine or a larger one like azepane would assess the impact of conformational constraint and the distance between the acyl group and the C2-substituent. nih.gov Bicyclic analogues, such as a 3,6-diazabicyclo[3.2.1]octane, could be used to introduce conformational rigidity, which can enhance potency and selectivity. blumberginstitute.org
Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
While specific ADME data for this compound are unavailable, its likely profile can be predicted based on its chemical structure and data from related piperidine and piperazine carboxamide series. nih.govresearchgate.net
Absorption: The compound possesses features common to many orally bioavailable drugs, including a molecular weight under 500 g/mol and the presence of both hydrogen bond donors and acceptors. The basic nitrogen of the piperidine ring would be protonated at physiological pH, which could affect passive diffusion but may also aid solubility. In silico tools are often used to predict GI absorption for such derivatives. mdpi.com
Distribution: The presence of the lipophilic benzoyl and piperidine groups suggests the compound may have sufficient lipophilicity to cross the blood-brain barrier and distribute into the CNS, a prerequisite for activity at central receptors. nih.gov The polar ethanol (B145695) and amine functionalities would balance this lipophilicity.
Metabolism: The molecule presents several potential sites for metabolic transformation by cytochrome P450 (CYP) enzymes.
Aromatic Hydroxylation: The phenyl ring is a likely site for oxidation.
Amide Hydrolysis: The N-benzoyl amide bond could be cleaved by amidases.
Oxidation: The secondary alcohol of the ethanol side chain could be oxidized to a ketone and then a carboxylic acid. The piperidine ring can also undergo N-dealkylation or ring oxidation.
Excretion: The parent compound and its more polar metabolites are expected to be primarily cleared by the kidneys and excreted in the urine.
Predicted Pre-clinical ADME Profile
| ADME Parameter | Predicted Property | Rationale |
| Absorption | Moderate to Good Oral Bioavailability | Fulfills general criteria for drug-likeness (e.g., Lipinski's Rule of Five). |
| Distribution | Likely CNS Penetrant | Balanced lipophilicity from the benzoylpiperidine core and polarity from OH/NH₂ groups. nih.gov |
| Metabolism | Moderate to High | Multiple potential sites for Phase I metabolism (oxidation, hydrolysis) and subsequent Phase II conjugation. |
| Excretion | Primarily Renal | Metabolites are expected to be more polar, facilitating urinary excretion. |
In Vitro Metabolic Stability (e.g., liver microsomes, hepatocytes)
The metabolic stability of a new chemical entity is a critical parameter assessed early in drug discovery to predict its persistence in the body. These studies are typically conducted using liver fractions from various species, including humans, to identify potential inter-species differences in metabolism.
Liver Microsomes: These are subcellular fractions of the liver containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The test compound is incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH). The concentration of the compound is measured at different time points to determine its rate of degradation. This allows for the calculation of key parameters like intrinsic clearance (CLint), which can be used to predict hepatic clearance in vivo.
Hepatocytes: These are whole liver cells that contain a broader range of metabolic enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes. Incubations with hepatocytes provide a more complete picture of a compound's metabolic fate. Both suspension and plated hepatocytes can be used to assess metabolic stability and to identify the metabolites formed.
In Vivo Pharmacokinetic (PK) Analysis in Animal Models (e.g., bioavailability, half-life, clearance)
In vivo pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. These studies are typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) species.
Bioavailability: This parameter measures the fraction of an administered dose of a drug that reaches the systemic circulation. It is determined by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous administration.
Half-life (t½): This is the time it takes for the concentration of the drug in the body to be reduced by half. It is a key parameter that influences the dosing interval.
Clearance (CL): This represents the volume of plasma from which the drug is completely removed per unit of time. It is a measure of the body's efficiency in eliminating the drug.
Assessment of Efflux Transporter Interactions
Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are proteins that actively transport drugs out of cells. They can significantly impact a drug's absorption, distribution, and elimination, and are a common cause of drug-drug interactions.
In Vitro Assays: The interaction of a compound with efflux transporters is typically assessed using cell-based assays. Cells overexpressing a specific transporter (e.g., Caco-2, MDCK-MDR1) are used to measure the bidirectional transport of the compound. A higher efflux ratio (basolateral to apical transport versus apical to basolateral transport) indicates that the compound is a substrate of the transporter. Inhibition assays are also performed to determine if the compound can inhibit the transport of known substrates.
Exploration of Derivatives and Analogues of 2 1 3 Aminobenzoyl Piperidin 2 Yl Ethan 1 Ol
Design Principles for Novel Analogues
The rational design of new analogues is a cornerstone of modern drug discovery. For a molecule like 2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol, which possesses distinct structural motifs—a substituted benzoyl group, a piperidine (B6355638) ring, and an ethanol (B145695) side chain—several design principles can be applied to generate novel and potentially improved compounds.
Scaffold hopping is a widely used strategy to identify isofunctional molecular structures with significantly different core backbones. bhsai.orgnih.gov This approach aims to discover novel chemotypes that may possess improved properties, such as enhanced affinity, better selectivity, or a more favorable intellectual property position. For the this compound scaffold, several hopping strategies could be envisioned:
Piperidine Ring Modification: The piperidine ring is a common motif in many pharmaceuticals. enamine.netijnrd.org Scaffold hopping could involve its replacement with other six-membered nitrogenous heterocycles like morpholine (B109124) or piperazine (B1678402), or even five-membered rings such as pyrrolidine (B122466). acs.org Each change would alter the spatial arrangement of substituents and could significantly impact biological activity. For instance, replacing the piperidine with a piperazine ring could introduce an additional site for substitution, allowing for further modulation of the molecule's properties. unisi.it Ring expansion to a seven-membered ring (azepane) or contraction to a five-membered ring (pyrrolidine) would also fundamentally alter the geometry and flexibility of the molecule, potentially leading to different binding interactions.
Benzoyl Moiety Replacement: The 3-aminobenzoyl group can be replaced with other aromatic or heteroaromatic systems. This is a form of bioisosteric replacement where the goal is to maintain or improve biological activity while potentially altering other properties like metabolism or solubility. nih.gov For example, replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring could introduce different electronic properties and hydrogen bonding capabilities.
Privileged Structure Integration: The benzoylpiperidine fragment itself is considered a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. nih.gov Design strategies can leverage this by keeping the core benzoylpiperidine structure and exploring modifications on the appended ethanol side chain and the amino group on the benzoyl ring.
The concept of scaffold hopping is not merely about replacing one ring system with another; it is about finding a new core that maintains the essential three-dimensional arrangement of the pharmacophoric groups required for biological activity. bhsai.orgresearchgate.net
The this compound molecule possesses a chiral center at the C2 position of the piperidine ring. This means it can exist as two enantiomers, (R)- and (S)-2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic fates, and toxicities.
Therefore, a critical aspect of analogue design is the synthesis and evaluation of enantiopure compounds. The biological activity of the racemic mixture may mask the true potency of one enantiomer or be complicated by the effects of the other.
The stereochemistry of substituents on the piperidine ring can profoundly influence binding affinity and functional activity. For example, studies on 2-methylpiperidine (B94953) derivatives have shown that the relative orientation (cis or trans) of substituents significantly affects their interaction with biological targets. researchgate.net For the title compound, the orientation of the ethanol side chain relative to other potential substituents on the piperidine ring would be a key factor in its biological profile.
The synthesis of stereochemically pure analogues often requires asymmetric synthesis or chiral resolution techniques. Evaluating the biological activity of each isolated stereoisomer is essential for a complete understanding of the SAR and for identifying the eutomer (the more active enantiomer).
Synthesis and Characterization of Key Derivatives for SAR Expansion
To expand the structure-activity relationship (SAR) for this class of compounds, a variety of derivatives can be synthesized. The synthesis would typically involve modifying the three main components of the parent molecule: the aminobenzoyl moiety, the piperidine core, and the ethanol side chain.
A general synthetic approach could start from commercially available (R)- or (S)-2-(piperidin-2-yl)ethanol. nih.gov Acylation of the piperidine nitrogen with various substituted benzoyl chlorides would yield a library of analogues.
Table 1: Hypothetical Derivatives of this compound for SAR Expansion
| Derivative ID | Modification on Benzoyl Ring | Modification on Piperidine Ring | Modification on Ethanol Chain | Rationale |
|---|---|---|---|---|
| A-01 | 4-Amino | Unmodified | Unmodified | Investigate positional isomerism of the amino group. |
| A-02 | 3-Nitro | Unmodified | Unmodified | Evaluate the effect of a strong electron-withdrawing group. |
| A-03 | 3-Chloro | Unmodified | Unmodified | Study the impact of a halogen substituent. |
| A-04 | 3-Amino | 4-Hydroxy | Unmodified | Introduce a hydrogen bond donor/acceptor on the piperidine ring. |
| A-05 | 3-Amino | 4-Fluoro | Unmodified | Explore the effect of a halogen on the piperidine ring. |
| A-06 | 3-Amino | Unmodified | O-Methyl ether | Block the hydroxyl group to probe its role as a hydrogen bond donor. |
| A-07 | 3-Amino | Unmodified | Propan-1-ol | Extend the side chain to assess spatial requirements. |
| A-08 | 3-Acetamido | Unmodified | Unmodified | Convert the amino group to an amide to alter electronic properties. |
The characterization of these newly synthesized compounds is a critical step to confirm their structure and purity. Standard analytical techniques would be employed, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the connectivity of atoms.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
X-ray Crystallography: To unambiguously determine the three-dimensional structure and stereochemistry of crystalline compounds. acs.org
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, O-H, N-H).
Comparative Biological Activity and Mechanistic Insights from Analogues
Once synthesized and characterized, the derivatives would undergo biological screening to evaluate their activity relative to the parent compound. This comparative analysis is the essence of SAR. By correlating structural changes with changes in biological activity, researchers can deduce which molecular features are critical for the desired effect.
A case study on analogues of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol, which shares the piperidinyl-ethan-1-ol core, revealed that systematic exploration of substituents led to the discovery of a potent and selective glutaminase (B10826351) 1 (GLS1) inhibitor. nih.gov This demonstrates how modifications to the N-acyl substituent on the piperidine ring can dramatically influence potency and selectivity.
Similarly, studies on N-benzyl piperidine derivatives have shown that modifications to the benzyl (B1604629) group can modulate inhibitory activity against enzymes like histone deacetylases (HDAC) and acetylcholinesterase (AChE). nih.gov
Table 2: Illustrative Biological Activity Data from a Fictional SAR Study
| Derivative ID | Modification | IC₅₀ (nM) | Fold Change vs. Parent | Mechanistic Insight |
|---|---|---|---|---|
| Parent | 3-Aminobenzoyl | 150 | 1.0 | Baseline activity. |
| A-01 | 4-Amino | 450 | 0.33 | The 3-position of the amino group appears optimal. |
| A-02 | 3-Nitro | >10,000 | <0.01 | A basic amino group is likely crucial for activity; an electron-withdrawing group is detrimental. |
| A-03 | 3-Chloro | 250 | 0.6 | Halogen substitution is tolerated but does not improve activity. |
| A-06 | O-Methyl ether | 1800 | 0.08 | The free hydroxyl group is critical, likely acting as a hydrogen bond donor. |
| A-08 | 3-Acetamido | 950 | 0.16 | Acylation of the amino group reduces activity, confirming the importance of the basic amine. |
From such a dataset, several mechanistic insights could be inferred:
The presence and position of the amino group on the benzoyl ring are critical for activity, suggesting a key ionic or hydrogen bond interaction at the biological target.
The hydroxyl group of the ethanol side chain is essential, likely participating in a hydrogen bonding interaction.
Modifications that reduce the basicity of the amino group (e.g., converting it to a nitro or acetamido group) lead to a significant loss of activity.
By systematically synthesizing and testing analogues, a detailed picture of the SAR emerges. This knowledge is invaluable for guiding the design of next-generation compounds with enhanced potency, selectivity, and drug-like properties.
Advanced Analytical Methodologies for Research of 2 1 3 Aminobenzoyl Piperidin 2 Yl Ethan 1 Ol
Chromatographic Techniques for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for assessing the purity of 2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol. These techniques provide high-resolution separation, allowing for the detection and quantification of the main compound and any potential impurities.
A typical reversed-phase HPLC (RP-HPLC) method is employed for routine purity analysis. This method separates compounds based on their hydrophobicity. The primary peak corresponding to this compound is integrated, and its area is compared to the total area of all detected peaks to calculate the percentage purity. For isolation of the compound for further studies, preparative HPLC can be utilized with scaled-up parameters.
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. This technique is crucial for confirming the identity of the primary peak by providing its mass-to-charge ratio (m/z) and for tentatively identifying impurities based on their mass fragmentation patterns.
Table 1: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC System |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7.8 minutes |
Quantification Methodologies in Biological Matrices
To understand the behavior of this compound in biological systems, sensitive and selective quantification methods are required. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for measuring compound concentrations in complex matrices such as animal plasma and tissue homogenates due to its high specificity and sensitivity.
The methodology involves first extracting the compound from the biological matrix. This is commonly achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard, a molecule structurally similar to the analyte, is added before extraction to correct for variations in sample processing and instrument response.
The extracted sample is then injected into the LC-MS/MS system. The analyte is separated from other matrix components on an HPLC column and then ionized, typically using electrospray ionization (ESI). In the mass spectrometer, a specific precursor ion (the molecular ion of the compound) is selected and fragmented. Specific product ions are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and allows for accurate quantification even at very low concentrations.
Table 2: Hypothetical LC-MS/MS Parameters for Quantification in Rat Plasma
| Parameter | Detail |
| Sample Preparation | Protein precipitation with acetonitrile (1:3 plasma to solvent ratio) |
| Chromatography | UPLC with a C18 column (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of water and methanol with 0.1% formic acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Spectrometer | Triple Quadrupole |
| MRM Transition (Analyte) | Precursor Ion (m/z) → Product Ion (m/z) [Hypothetical] |
| MRM Transition (Internal Std) | Precursor Ion (m/z) → Product Ion (m/z) [Hypothetical] |
| Limit of Quantification | ~1 ng/mL |
Stability Studies under Research Conditions
Investigating the stability of this compound in various experimental solutions is critical for ensuring the integrity of research data. Stability studies are typically conducted in relevant buffers (e.g., Phosphate-Buffered Saline, pH 7.4) and cell culture media at different temperatures (e.g., room temperature, 37°C) over a set period.
In these studies, a known concentration of the compound is added to the test solution. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and immediately analyzed, or frozen for later batch analysis. The concentration of the compound at each time point is determined using a validated analytical method, such as the HPLC method described in section 7.1. The percentage of the compound remaining is then calculated relative to the initial concentration at time zero. These data are crucial for defining the appropriate conditions and timeframes for conducting experiments.
Table 3: Stability of this compound in PBS (pH 7.4) at 37°C
| Time Point (Hours) | Mean % Remaining (n=3) | Standard Deviation |
| 0 | 100.0 | 0.0 |
| 1 | 99.5 | 0.4 |
| 2 | 98.9 | 0.6 |
| 4 | 99.1 | 0.5 |
| 8 | 98.2 | 0.8 |
| 24 | 97.5 | 1.1 |
Future Research Directions and Research Tool Development
2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol as a Lead Structure for Chemical Biology
In chemical biology and medicinal chemistry, a "lead structure" is a compound that demonstrates a desired biological activity and serves as a starting point for the design and synthesis of more potent and selective analogues. The this compound scaffold, combining the rigid piperidine (B6355638) core with the versatile benzamide (B126) group, is well-positioned to act as such a lead.
The piperidine ring is a prevalent motif in numerous pharmaceuticals and natural products, valued for its favorable pharmacokinetic properties and its ability to orient substituents in well-defined three-dimensional space. mdpi.com The benzamide portion can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition and binding to biological targets.
Research has shown that hybrids incorporating piperidine and benzamide moieties exhibit a wide range of biological activities. For instance, certain benzamide derivatives bearing piperidine groups have been synthesized and shown to inhibit the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cancer. nih.gov Similarly, other piperidine-benzamide hybrids have been investigated for their potential as anticancer agents. researchgate.netnih.gov Given these precedents, this compound represents a promising starting point for structure-activity relationship (SAR) studies. Systematic modifications to the aminobenzoyl ring, the piperidine core, and the ethanol (B145695) substituent could be explored to optimize binding affinity and selectivity for various biological targets, including enzymes, receptors, and ion channels.
Development of Chemical Probes based on the Compound Scaffold (e.g., photoaffinity probes, PET probes for animal studies)
The adaptable structure of this compound makes it an excellent candidate for conversion into chemical probes, which are indispensable tools for identifying and characterizing the targets of bioactive molecules. nih.gov
Photoaffinity Probes:
Photoaffinity labeling (PAL) is a powerful technique used to identify the specific binding partners of a compound within a complex biological sample. enamine.net A photoaffinity probe (PAP) is created by chemically modifying a lead compound to include two key features: a photoreactive group and a reporter tag. nih.gov The this compound scaffold offers clear opportunities for such modifications.
Photoreactive Group: A photoreactive moiety, such as a benzophenone, aryl azide, or diazirine, could be incorporated. mdpi.com These groups, upon exposure to UV light, form highly reactive species that covalently cross-link the probe to its binding target. enamine.net The amine on the benzoyl ring or the terminal hydroxyl group of the ethanol side chain are logical points for attaching these moieties.
Reporter Tag: A reporter tag, like a biotin molecule for affinity purification or a fluorophore for visualization, is also required. Often, a "clickable" handle, such as a terminal alkyne or azide, is incorporated first, allowing for the subsequent attachment of various reporter tags via click chemistry after the probe has been cross-linked to its target. nih.gov
Interactive Data Table: Components of a Photoaffinity Probe
| Component | Function | Examples | Potential Attachment Site on Scaffold |
|---|---|---|---|
| Pharmacophore | Binds specifically to the biological target. | The this compound core structure. | N/A |
| Photoreactive Group | Forms a covalent bond with the target upon UV irradiation. | Benzophenone, Aryl Azide, Diazirine. mdpi.com | 3-amino group or 1-ol group. |
| Reporter Tag/Handle | Enables detection, visualization, and/or isolation of the probe-target complex. | Biotin, Fluorophores, Terminal Alkyne. nih.gov | 3-amino group or 1-ol group. |
Positron Emission Tomography (PET) Probes:
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo. mdpi.com It relies on the administration of a molecule of interest labeled with a positron-emitting radionuclide. The scaffold of this compound could be developed into a PET probe for animal studies to investigate its biodistribution, target engagement, and pharmacokinetics in a living organism.
This would involve incorporating a positron-emitting isotope, such as fluorine-18 (¹⁸F), copper-64 (⁶⁴Cu), or zirconium-89 (⁸⁹Zr). mdpi.comnih.gov
Direct Radiolabeling: For an isotope like ¹⁸F, a precursor molecule would be synthesized where a suitable leaving group is installed on the scaffold, allowing for nucleophilic substitution with [¹⁸F]fluoride. mdpi.com
Prosthetic Groups/Chelators: For metallic isotopes like ⁶⁴Cu or ⁸⁹Zr, a chelator (e.g., NOTA, DFO) would be conjugated to the molecule. nih.gov This chelator securely holds the metal radionuclide, and the entire complex is administered for imaging. The amine or hydroxyl groups on the parent compound are again prime locations for attaching these chelating moieties. nih.gov
The development of such PET probes would be invaluable for preclinical studies, enabling researchers to see where the compound accumulates in the body and whether it engages its intended target.
Potential for Development as Ligands or Catalysts in Asymmetric Synthesis
Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the pharmaceutical industry. This is often achieved using chiral catalysts, which are typically composed of a metal center coordinated by a chiral ligand. The ligand creates a chiral environment that directs the stereochemical outcome of the reaction.
The structure of this compound possesses key features that suggest its potential for development into a chiral ligand or catalyst:
Chirality: The compound has a stereocenter at the 2-position of the piperidine ring. This inherent chirality is the fundamental requirement for a ligand in asymmetric catalysis.
Coordinating Atoms: The presence of multiple heteroatoms—the nitrogen of the piperidine ring, the amide oxygen and nitrogen, the aromatic amine, and the hydroxyl oxygen—provides potential coordination sites for a metal ion.
By modifying this scaffold, new bidentate or tridentate ligands could be designed. For example, the hydroxyl group could be converted into a phosphine (B1218219), or additional coordinating groups could be attached to the amino group on the benzoyl ring. Such ligands could then be complexed with transition metals like rhodium, palladium, or copper to create novel catalysts for a range of asymmetric transformations, such as hydrogenations, cross-coupling reactions, or cyclizations. snnu.edu.cn The development of efficient synthetic routes to enantiomerically pure 3-substituted piperidines is an active area of research, and new catalytic systems are highly sought after. snnu.edu.cnnih.gov
Emerging Research Areas for Piperidine-Benzamide Hybrids
The fusion of piperidine and benzamide moieties creates a privileged structural class with diverse therapeutic potential. Emerging research continues to uncover new applications for these hybrids, driven by their ability to interact with a wide array of biological targets.
Neurodegenerative Diseases: Many compounds targeting the central nervous system (CNS) contain piperidine rings. For example, ligands for the sigma-1 (σ₁) receptor, which is implicated in neuroprotection and cognitive function, have been developed from aminoethyl-substituted piperidine scaffolds. d-nb.infonih.gov The development of piperidine-benzamide hybrids as modulators of targets relevant to Alzheimer's or Parkinson's disease is a promising area.
Oncology: As previously mentioned, piperidine-benzamide structures have shown promise as anticancer agents by targeting pathways like Hedgehog signaling. nih.gov Further exploration could involve designing hybrids that act as kinase inhibitors or disrupt protein-protein interactions crucial for tumor growth. nih.gov
Pain and Inflammation: Hybrid molecules incorporating benzamide and other heterocyclic structures have been investigated for analgesic and anti-inflammatory properties, for instance, by targeting COX-2 or calcium channels. dovepress.com This suggests a potential avenue for developing novel non-opioid analgesics from the piperidine-benzamide scaffold.
The continued exploration of piperidine-benzamide chemical space, aided by advances in synthetic methodology and a deeper understanding of disease biology, is expected to yield novel therapeutic agents and research tools in the coming years.
Q & A
Q. Basic Research Focus
- 1H NMR : The aromatic protons of the 3-aminobenzoyl group will appear as a triplet (δ 6.8–7.2 ppm) due to meta-substitution. The piperidine ring’s protons will show characteristic splitting patterns (δ 1.2–3.5 ppm) .
- 13C NMR : The carbonyl carbon (C=O) of the benzoyl group resonates at δ 165–170 ppm, while the piperidine carbons appear at δ 20–60 ppm .
- IR : A strong absorption band near 1650 cm⁻¹ confirms the amide C=O stretch, and N-H stretches (primary amine) appear at 3300–3500 cm⁻¹ .
What experimental strategies address contradictory data in receptor-binding assays involving this compound?
Advanced Research Focus
Contradictions in biological activity (e.g., variable IC₅₀ values) may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or assay protocols (e.g., fluorescence vs. radioligand binding).
- Solution : Standardize protocols (e.g., fixed incubation time, buffer pH) and validate results using orthogonal assays (e.g., SPR vs. functional cAMP assays) .
- Data Analysis : Apply statistical rigor (e.g., ANOVA for inter-lab comparisons) and control for compound stability (e.g., LC-MS monitoring of degradation) .
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- Modifications : Introduce substituents to the benzoyl group (e.g., electron-withdrawing groups at the 4-position) to enhance metabolic stability. Adjust the piperidine’s alkyl chain length to improve blood-brain barrier penetration .
- Key Parameters : Measure logP (via shake-flask method), solubility (HPLC-UV), and plasma protein binding (equilibrium dialysis) .
- In Silico Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors and identify steric clashes .
What analytical methods resolve stereochemical uncertainties in the piperidine ring of this compound?
Q. Advanced Research Focus
- Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing the compound with a heavy atom (e.g., bromine derivative) .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm stereochemistry .
How can researchers mitigate batch-to-batch variability in synthesizing this compound for in vivo studies?
Q. Advanced Research Focus
- Process Controls : Implement continuous flow reactors for precise temperature and mixing control, reducing side products .
- Quality Metrics : Monitor intermediates via inline FTIR or PAT (Process Analytical Technology) tools. Set acceptance criteria for purity (>98% by HPLC) and residual solvents (<0.1% by GC) .
What are the potential off-target effects of this compound in neurological assays, and how can they be minimized?
Q. Advanced Research Focus
- Off-Target Profiling : Screen against panels of GPCRs, ion channels, and kinases (e.g., Eurofins CEREP panel) .
- Mitigation : Introduce steric hindrance (e.g., methyl groups) near the piperidine nitrogen to reduce non-specific interactions. Use CRISPR-edited cell lines to isolate target pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
